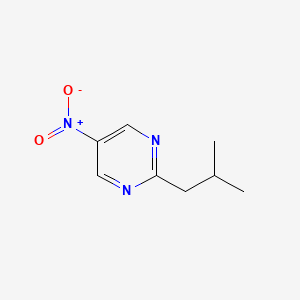
4-Methyl-3,6-dihydro-2H-pyran-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-3,6-dihydro-2H-pyran-3-ol is a heterocyclic organic compound with the molecular formula C6H10O2 It is a derivative of dihydropyran, characterized by the presence of a hydroxyl group and a methyl group on the pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3,6-dihydro-2H-pyran-3-ol can be achieved through several methods. One common approach involves the reaction of 3,4-dihydro-2H-pyran with methylating agents under controlled conditions. Another method includes the use of catalytic hydrogenation of 4-methyl-2H-pyran-3-one, followed by hydroxylation to introduce the hydroxyl group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale catalytic processes. These processes often utilize metal catalysts such as palladium or platinum to facilitate the hydrogenation and hydroxylation reactions. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3,6-dihydro-2H-pyran-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: The methyl and hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-methyl-3,6-dihydro-2H-pyran-3-one.
Reduction: Formation of this compound derivatives.
Substitution: Formation of various substituted pyran derivatives.
Scientific Research Applications
4-Methyl-3,6-dihydro-2H-pyran-3-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-3,6-dihydro-2H-pyran-3-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound can also participate in redox reactions, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
4-Methyl-3,6-dihydro-2H-pyran-3-ol can be compared with other similar compounds such as:
3,4-Dihydro-2H-pyran: Lacks the methyl and hydroxyl groups, making it less reactive.
4-Methyl-2H-pyran-3-one: Contains a carbonyl group instead of a hydroxyl group, leading to different chemical properties.
Tetrahydropyran: Fully saturated pyran ring, resulting in different reactivity and applications.
Properties
CAS No. |
63187-62-2 |
|---|---|
Molecular Formula |
C6H10O2 |
Molecular Weight |
114.14 g/mol |
IUPAC Name |
4-methyl-3,6-dihydro-2H-pyran-3-ol |
InChI |
InChI=1S/C6H10O2/c1-5-2-3-8-4-6(5)7/h2,6-7H,3-4H2,1H3 |
InChI Key |
VADKUIRARHAPRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCOCC1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



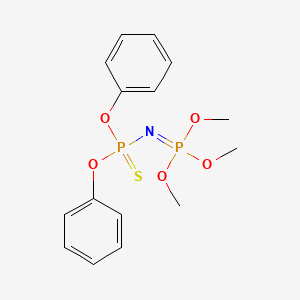
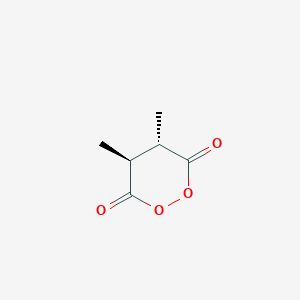
![1,1'-{[(Pentafluorophenyl)sulfanyl]methylene}dibenzene](/img/structure/B14507526.png)
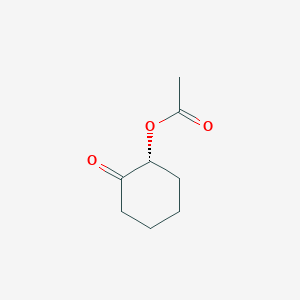

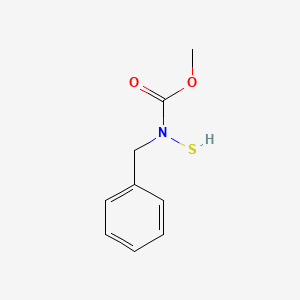

![S-[2-(Methylsulfanyl)ethyl] dimethylcarbamothioate](/img/structure/B14507546.png)
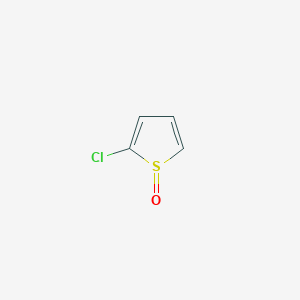
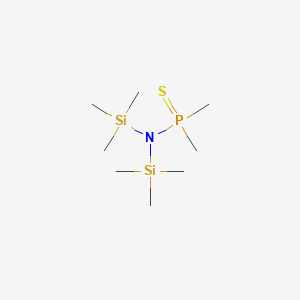

![5-[(2-Oxo-1,2-dihydroquinolin-8-yl)oxy]pentanenitrile](/img/structure/B14507567.png)
